Dalbavancin is a semi-synthetic lipoglycopeptide antibiotic [, , ] classified as a second-generation glycopeptide [, , ]. It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, , , , ]. In scientific research, dalbavancin serves as a valuable tool for understanding bacterial resistance mechanisms, exploring novel therapeutic strategies, and developing new antimicrobial agents.
Dalbavancin is synthesized through a multi-step process involving the chemical modification of a naturally occurring glycopeptide, A40926 []. The key step involves the addition of a dimethylaminopropyl amide side chain to the glycopeptide core, enhancing its lipophilicity and pharmacokinetic properties [, ]. Specific details regarding the synthetic route and reaction parameters can be found in the patent literature.
Dalbavancin's molecular structure comprises a complex heptapeptide core linked to a disaccharide moiety and a lipophilic side chain []. The heptapeptide core interacts with the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls [, ]. The disaccharide and lipophilic side chain contribute to its enhanced potency and pharmacokinetic properties, respectively.
Dalbavancin exerts its antibacterial activity by inhibiting bacterial cell wall synthesis [, , ]. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing the transpeptidation and transglycosylation reactions essential for cell wall formation [, ]. This disruption of cell wall integrity ultimately leads to bacterial cell death.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4